
6-Trifluoromethyl-indole-3-carbaldehyde
Vue d'ensemble
Description
6-Trifluoromethyl-indole-3-carbaldehyde is a chemical compound with the CAS Number: 13544-09-7 . It has a molecular weight of 213.16 and its IUPAC name is 6-(trifluoromethyl)-1H-indole-3-carbaldehyde . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A series of Schiff bases of indole-3-carbaldehyde were synthesized by the condensation reaction of indole-3-carbaldehyde with different aryl amines . The reaction was carried out in the presence of glacial acetic acid .Molecular Structure Analysis
The linear formula of this compound is C10H6F3NO . The InChI code is 1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It is insoluble in water .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are pivotal in the synthesis of complex organic compounds. A review on indole synthesis outlines the classification of all indole syntheses, highlighting the diverse methods developed over the years for preparing indole derivatives (Taber & Tirunahari, 2011). These methodologies are crucial for creating a wide array of indole-based compounds, potentially including 6-Trifluoromethyl-indole-3-carbaldehyde, and serve as a foundation for the development of new synthetic routes in organic chemistry.
Applications in Material Science and Biomedical Research
Indole derivatives are recognized for their significant roles in material science and biomedical research. The palladium-catalyzed cascade reactions for the annulative π-extension of indoles to carbazoles through C–H bond activation demonstrate the utility of indoles in synthesizing fused aromatic systems. These systems are instrumental in the development of functionalized materials for use in photovoltaic cells, biomedical imaging, and fluorescent polymers (Dinda, Bhunia, & Jana, 2020). This research area may offer insights into potential applications of this compound in creating new materials with unique photophysical properties.
Role in Chemoprotection and Cancer Research
The chemoprotective properties of indole-3-carbinol, a compound derived from cruciferous vegetables, have been extensively studied, especially in the context of cancer prevention. Its ability to modulate cellular signaling pathways, regulate the cell cycle, and affect tumor cell properties related to metastasis presents a promising avenue for cancer research and therapy (Shertzer & Senft, 2000). While indole-3-carbinol differs from this compound, the exploration of indole derivatives in cancer research underlines the potential medicinal and therapeutic applications of indole-based compounds.
Impact on Intestinal and Liver Diseases
Research on gut-bacteria-derived indole and its derivatives highlights their significant role in maintaining intestinal homeostasis, impacting liver metabolism, and modulating the immune response. These findings offer insights into the therapeutic prospects of indole derivatives in treating intestinal and liver diseases (Li, Zhang, Hu, & Zhao, 2021). The potential applications of this compound in this context could relate to its role as a precursor for bioactive indole derivatives with health-promoting effects.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCHZCCEJLKHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248322 | |
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-09-7 | |
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


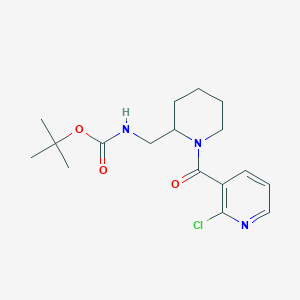

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)
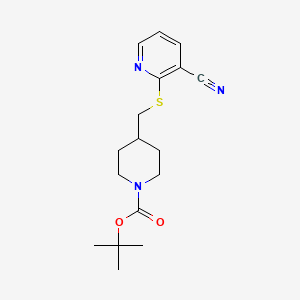

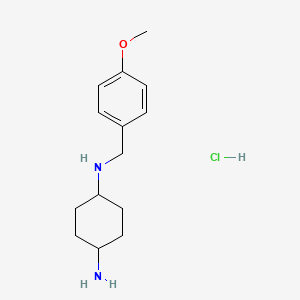
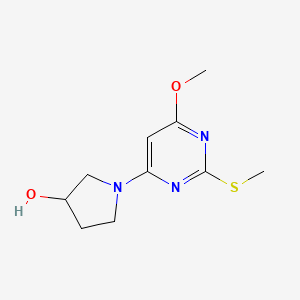

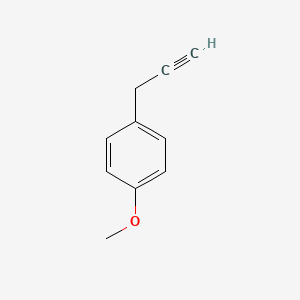
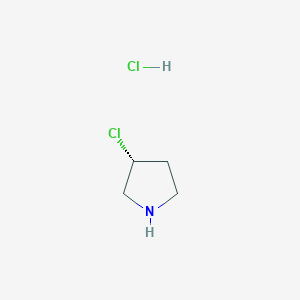


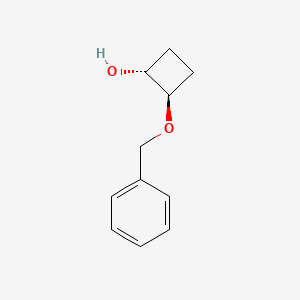
![2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B3099544.png)
